Ácido 6-fluoro-1H-indazol-4-carboxílico

Descripción general

Descripción

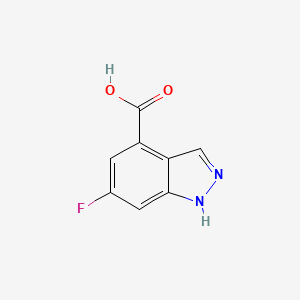

6-Fluoro-1H-indazole-4-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the indazole ring. It is a solid compound with a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol .

Aplicaciones Científicas De Investigación

6-Fluoro-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage . The downstream effects of these pathways can include cell cycle arrest, DNA repair, or apoptosis .

Pharmacokinetics

The compound is expected to have good gi absorption and is likely bbb permeant These properties suggest that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of 6-Fluoro-1H-indazole-4-carboxylic acid’s action are largely dependent on its interaction with its targets. By inhibiting CHK1, CHK2, and SGK kinases, the compound can affect cell cycle regulation and DNA damage response . This can lead to cell cycle arrest, DNA repair, or apoptosis , potentially leading to the treatment of diseases such as cancer .

Action Environment

The action, efficacy, and stability of 6-Fluoro-1H-indazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 6-fluoro-1H-indazole, which is then oxidized to yield 6-Fluoro-1H-indazole-4-carboxylic acid . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate under an oxygen atmosphere .

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-1H-indazole-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom and carboxylic acid group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

6-Chloro-1H-indazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions.

5-Fluoro-1H-indazole-4-carboxylic acid: The fluorine atom is positioned differently, leading to variations in its chemical behavior.

Uniqueness

6-Fluoro-1H-indazole-4-carboxylic acid is unique due to the presence of the fluorine atom at the 6th position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family, which is known for its potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 6-fluoro-1H-indazole-4-carboxylic acid, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-fluoro-1H-indazole-4-carboxylic acid is C8H5FN2O2. Its structure features a fluorine atom at the 6-position of the indazole ring and a carboxylic acid group at the 4-position. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

Structural Information:

- Molecular Formula: C8H5FN2O2

- SMILES Notation: C1=C(C=C2C(=C1C(=O)O)C=NN2)F

- InChIKey: UFBWVTXZGFDDLU-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 6-fluoro-1H-indazole-4-carboxylic acid. The compound has been evaluated for its effectiveness against various cancer cell lines.

| Study | Compound | Target | IC50 (nM) | Findings |

|---|---|---|---|---|

| Paul et al. | 81c (related derivative) | Polo-like kinase 4 (PLK4) | <10 | Effective inhibitor of HCT116 colon cancer growth |

| Wang et al. | 82a (related derivative) | Pim kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 | Strong activity against multiple kinases |

These studies indicate that modifications to the indazole scaffold can lead to significant antitumor activity, suggesting that 6-fluoro-1H-indazole-4-carboxylic acid may also exhibit similar effects.

Antibacterial Activity

Indazoles have been studied for their antibacterial properties. Although specific data on 6-fluoro-1H-indazole-4-carboxylic acid is limited, related compounds have shown promise in inhibiting bacterial growth.

| Compound | Target Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|

| Novobiocin | Staphylococcus aureus | 0.5 - 2.0 | Effective against Gram-positive bacteria |

| Coumermycin A1 | E. coli, S. aureus | >10 | Development halted due to resistance issues |

The structural similarities suggest that 6-fluoro-1H-indazole-4-carboxylic acid could also possess antibacterial properties, warranting further investigation.

The mechanism of action for compounds like 6-fluoro-1H-indazole-4-carboxylic acid typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity and specificity, potentially leading to inhibition or activation of critical biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of indazole derivatives:

- Antitumor Studies : Research conducted by Paul et al. demonstrated that certain derivatives could inhibit tumor growth effectively in mouse models, indicating a pathway for drug development targeting PLK4.

- Antibacterial Studies : The exploration of related compounds has shown variable effectiveness against bacterial strains, emphasizing the need for further studies on the antibacterial potential of 6-fluoro-1H-indazole-4-carboxylic acid.

- Pharmacokinetic Properties : Understanding the pharmacokinetics of indazoles is crucial for assessing their therapeutic viability. Although specific data on this compound are sparse, studies on related compounds indicate that modifications can significantly impact absorption and bioavailability.

Propiedades

IUPAC Name |

6-fluoro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBWVTXZGFDDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646380 | |

| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848678-59-1 | |

| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.